molecular formula C13H18N2 B1398341 N-1,N-1-Diallyl-2-methyl-1,4-benzenediamine CAS No. 138578-90-2

N-1,N-1-Diallyl-2-methyl-1,4-benzenediamine

Cat. No.: B1398341
CAS No.: 138578-90-2
M. Wt: 202.3 g/mol
InChI Key: VRBVJPXVMZMHLQ-UHFFFAOYSA-N
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Description

N-1,N-1-Diallyl-2-methyl-1,4-benzenediamine is an organic compound with the molecular formula C14H18N2. It is a derivative of benzene-1,4-diamine, where the amino groups are substituted with diallyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1,N-1-Diallyl-2-methyl-1,4-benzenediamine typically involves the reaction of 2-methyl-1,4-benzenediamine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Large-scale purification techniques such as distillation and crystallization are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-1,N-1-Diallyl-2-methyl-1,4-benzenediamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-1,N-1-Diallyl-2-methyl-1,4-benzenediamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-1,N-1-Diallyl-2-methyl-1,4-benzenediamine involves its interaction with molecular targets such as enzymes and receptors. The diallyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, affecting cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

    N-1,N-1-Diethyl-2-methyl-1,4-benzenediamine: Similar structure but with ethyl groups instead of allyl groups.

    N-1,N-1-Dimethyl-2-methyl-1,4-benzenediamine: Contains methyl groups instead of allyl groups.

    N-1,N-1-Dipropyl-2-methyl-1,4-benzenediamine: Substituted with propyl groups

Uniqueness

N-1,N-1-Diallyl-2-methyl-1,4-benzenediamine is unique due to the presence of diallyl groups, which confer distinct chemical reactivity and potential for forming cross-linked polymers. This makes it particularly valuable in applications requiring specific structural and functional properties .

Properties

IUPAC Name

2-methyl-1-N,1-N-bis(prop-2-enyl)benzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-4-8-15(9-5-2)13-7-6-12(14)10-11(13)3/h4-7,10H,1-2,8-9,14H2,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBVJPXVMZMHLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)N(CC=C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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